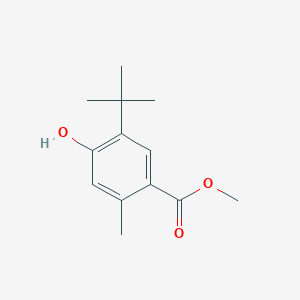

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOZJXAZKWJMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate typically involves the esterification of 5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 5-(tert-butyl)-4-oxo-2-methylbenzoic acid.

Reduction: Formation of 5-(tert-butyl)-4-hydroxy-2-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to the development of novel compounds with desired properties.

Biology

This compound has been extensively studied for its biological activities, particularly its antioxidant and antimicrobial properties:

- Antioxidant Activity : The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress in cells. It has demonstrated effective inhibition of lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| This compound | 25 | Antioxidant |

| Butylated Hydroxy Toluene (BHT) | 30 | Antioxidant |

| Propyl Gallate | 35 | Antioxidant |

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, including several Candida species. The mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways.

| Candida Species | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| C. albicans | 125 |

| C. krusei | 250 |

| C. parapsilosis | 250 |

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development due to its unique chemical structure and biological activities. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related injuries.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its antioxidant properties are valuable in food preservation and cosmetic formulations, where it helps to extend shelf life by preventing oxidative degradation.

Case Studies

- Antifungal Study : A study evaluated the efficacy of various benzoic acid derivatives, including this compound, against Candida species using a broth microdilution method. Results highlighted its potential as an antifungal agent, particularly when compared to other derivatives.

- Oxidative Stress Protection : Research investigated the protective effects of this compound on cellular models exposed to oxidative stress. Findings suggested significant reductions in markers of oxidative damage, supporting its application in pharmaceuticals aimed at mitigating oxidative injury.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Differences

Functional Group Impact on Properties

Steric and Electronic Effects :

- The tert-butyl group in the target compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to smaller substituents (e.g., methyl or bromo groups) .

- Hydroxyl vs. Amide Groups : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity and solubility in aqueous media, whereas amide-containing derivatives () may display enhanced hydrogen-bonding capacity, affecting biological activity .

Halogenation Effects :

- Bromine substituents (e.g., ) increase molecular weight and electronic density, making these compounds suitable for cross-coupling reactions in drug synthesis .

The tert-butyl group enhances stability against oxidative degradation compared to methoxy or bromo substituents .

Biological Activity

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate, an aromatic ester, is notable for its unique combination of functional groups, which contribute to its distinct biological activities. This compound has been the subject of various studies examining its potential applications in chemistry, biology, and medicine.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H16O3

- IUPAC Name : this compound

- CAS Number : 207737-02-8

The presence of a tert-butyl group provides steric hindrance, influencing the compound's reactivity and interactions with biological systems. The hydroxyl group contributes to its potential as an antioxidant and antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group is known to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key biochemical pathways, suggesting potential applications in drug development.

Antioxidant Activity

A study investigating the antioxidant properties of this compound demonstrated significant radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a dose-dependent increase in antioxidant capacity compared to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data indicates that the compound effectively mitigates oxidative damage, which is crucial for preventing various diseases associated with oxidative stress.

Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These results suggest that the compound possesses considerable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown varying absorption rates and metabolic pathways. Studies on similar esters indicate that they may undergo hydrolysis to release the active hydroxyl group, enhancing their biological availability .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| HRMS (ESI+) | m/z 542 [M + H]+ (intermediate) | |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, tert-butyl) | |

| X-ray | C–O bond length: 1.36 Å |

Q. Table 2. Toxicity Assessment Workflow

| Step | Method | Endpoint |

|---|---|---|

| 1 | Ames Test (OECD 471) | Mutagenicity |

| 2 | HepG2 Cell Viability (EC₅₀) | Acute Toxicity |

| 3 | Zebrafish Embryo (OECD 236) | Developmental Effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.